(5,10,15,20-Tetrakis(pentafluorophenyl)porphinato)zinc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,10,15,20-Tetrakis(pentafluorophenyl)porphinato)zinc is a metalloporphyrin complex where zinc is coordinated to a porphyrin ring substituted with pentafluorophenyl groups at the meso positions. This compound is known for its unique photophysical properties and is widely used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5,10,15,20-Tetrakis(pentafluorophenyl)porphinato)zinc typically involves the reaction of 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin with zinc acetate in a solvent mixture of methanol and chloroform. The reaction is carried out under reflux conditions for several hours under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation methods with scaling up of the reaction conditions and purification processes to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions: (5,10,15,20-Tetrakis(pentafluorophenyl)porphinato)zinc undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): The pentafluorophenyl groups are highly reactive towards nucleophiles, allowing for substitution reactions.
Oxidation and Reduction: The porphyrin ring can undergo redox reactions, which are essential in its role as a catalyst in various chemical processes.
Common Reagents and Conditions:
Nucleophiles: Thiolates and amines are commonly used in SNAr reactions with this compound.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted porphyrin derivatives can be obtained.
Oxidized and Reduced Forms: The compound can exist in different oxidation states, which are crucial for its catalytic activity.
Wissenschaftliche Forschungsanwendungen
(5,10,15,20-Tetrakis(pentafluorophenyl)porphinato)zinc has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (5,10,15,20-Tetrakis(pentafluorophenyl)porphinato)zinc involves its ability to act as a photosensitizer. Upon absorption of light, the compound transitions to an excited state, which can transfer energy to molecular oxygen, generating singlet oxygen. This reactive oxygen species can then participate in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin: The free base form of the compound without the zinc ion.
5,10,15,20-Tetrakis(pentafluorophenyl)porphine palladium(II): A palladium complex with similar photophysical properties.
5,10,15,20-Tetraphenylporphyrin: A related compound with phenyl groups instead of pentafluorophenyl groups.
Uniqueness: (5,10,15,20-Tetrakis(pentafluorophenyl)porphinato)zinc is unique due to the presence of pentafluorophenyl groups, which enhance its reactivity and photophysical properties. The zinc ion also plays a crucial role in stabilizing the porphyrin ring and facilitating various catalytic processes .
Eigenschaften
Molekularformel |
C44H8F20N4Zn |
---|---|
Molekulargewicht |
1037.9 g/mol |
IUPAC-Name |
zinc;5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C44H8F20N4.Zn/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;/h1-8H;/q-2;+2 |
InChI-Schlüssel |
SITWILXFZRVHNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.